molecular formula C13H14N2O2 B12607307 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione CAS No. 918428-82-7

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione

Cat. No.: B12607307
CAS No.: 918428-82-7
M. Wt: 230.26 g/mol
InChI Key: VOYSTOYGRWNBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione is an organic compound with the molecular formula C13H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The phenylprop-2-en-1-yl group attached to the piperazine ring adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione typically involves the reaction of piperazine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione can be compared with other similar compounds, such as:

    1-(3-Phenylprop-2-en-1-yl)piperazine: Lacks the dione functionality, leading to different reactivity and biological activity.

    1-(3-Phenylprop-2-en-1-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, resulting in different chemical and biological properties.

    2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl butan-1-one:

Properties

CAS No.

918428-82-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine-2,3-dione

InChI

InChI=1S/C13H14N2O2/c16-12-13(17)15(10-8-14-12)9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,16)

InChI Key

VOYSTOYGRWNBKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.